

Temuterkib clinical response versus standard care

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Compound Focus: Temuterkib

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Clinical Trial Contexts for Temuterkib

Trial Identifier & Phase	Regimen(s) Under Investigation	Patient Population	Key Objectives & Reported Data
NCT04534283 (Phase 2) [1]	Intervention Model: Single Group Temuterkib + Abemaciclib [1]	Advanced solid tumors with pathogenic alterations in BRAF, RAF1, MEK1/2, ERK1/2, or NF1 [1]	Objective: Assess clinical efficacy of the combination. Dosing: LY3214996 200 mg daily + Abemaciclib 150 mg twice daily until disease progression. [1]
NCT04391595 (Phase 0/2) [2] [3]	Intervention Model: Single Group Temuterkib + Abemaciclib [3]	Recurrent Glioblastoma (GBM) [2] [3]	Primary Objective (Phase 0): Evaluate CNS penetration of the drugs in tumor tissue. [3] Method: A validated LC-MS/MS assay measures total/unbound drug and metabolite concentrations. [2]
Preclinical Study (Not a clinical trial) Temuterkib (Low-dose vs. High-dose) Zebrafish model of Anthracycline-Induced Cardiotoxicity (AIC) [4]	Finding: Low-dose Temuterkib was therapeutic, but high-dose induced dose-dependent cardiotoxicity. [4]	Implication: Highlights a narrow therapeutic window in this non-cancer context. [4]	

Experimental Protocols in Trials

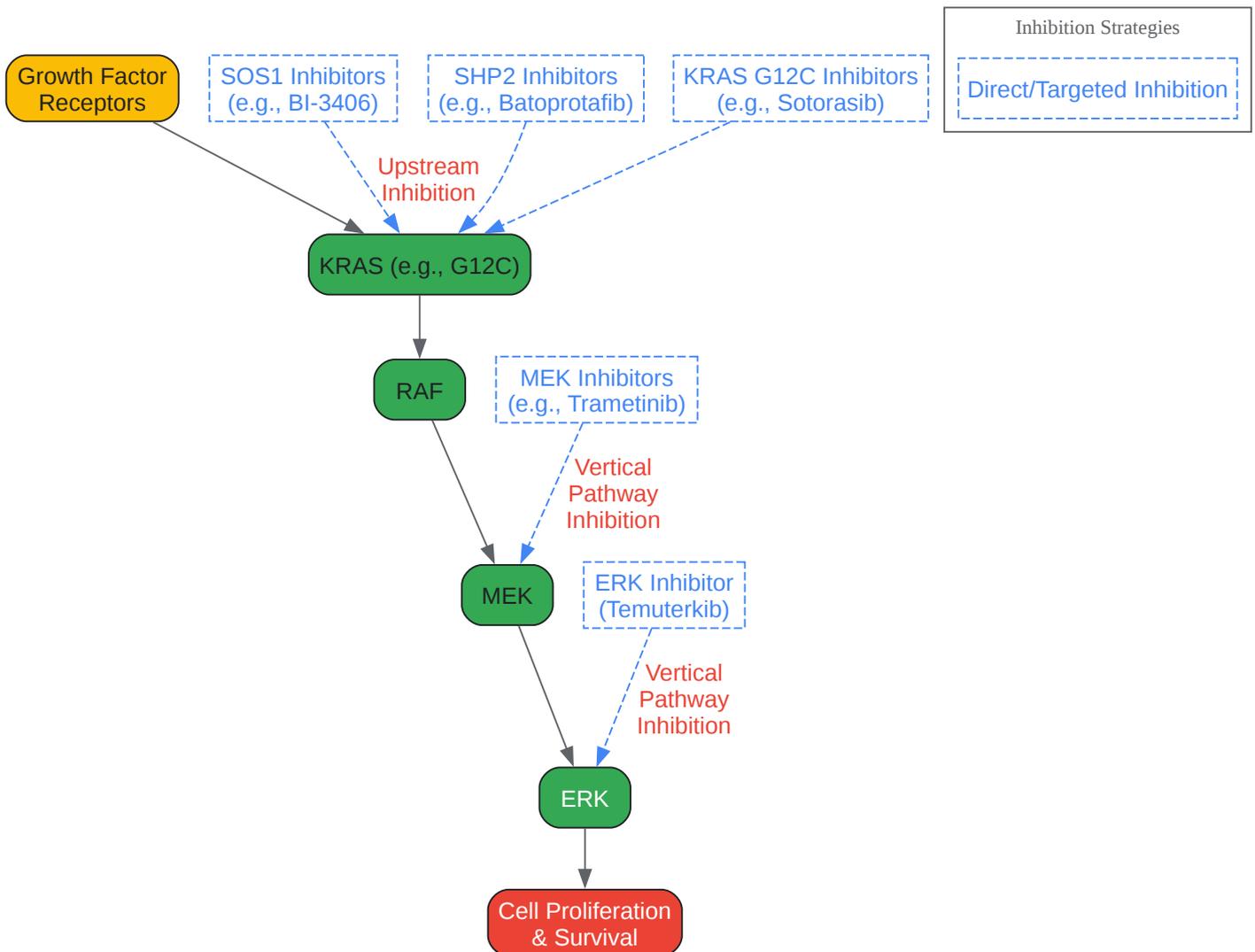
The clinical trials for **Temuterkib** employ specific, rigorous methodologies:

- **Dosing and Administration:** In the active trials, **Temuterkib** is administered orally on a daily schedule (200 mg daily) in combination with Abemaciclib (150 mg twice daily). Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal [1].
- **Pharmacokinetic (PK) Assessment:** A core component of the Phase 0 glioblastoma trial is to measure how much of the drug reaches the tumor. This involves using a sensitive and validated **Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS)** method to determine the total and unbound concentrations of **Temuterkib**, Abemaciclib, and its active metabolites in patient plasma, brain tumor tissue, and cerebrospinal fluid [2].
- **Pharmacodynamic (PD) Analysis:** To confirm that the drug is hitting its intended target, the Phase 0 trial also includes analysis of surgical tumor tissue. This involves quantifying changes in biomarkers like **pERK** and **pRSK** after treatment, which indicates successful inhibition of the ERK signaling pathway [3].

The Mechanistic Rationale: Targeting the ERK Pathway

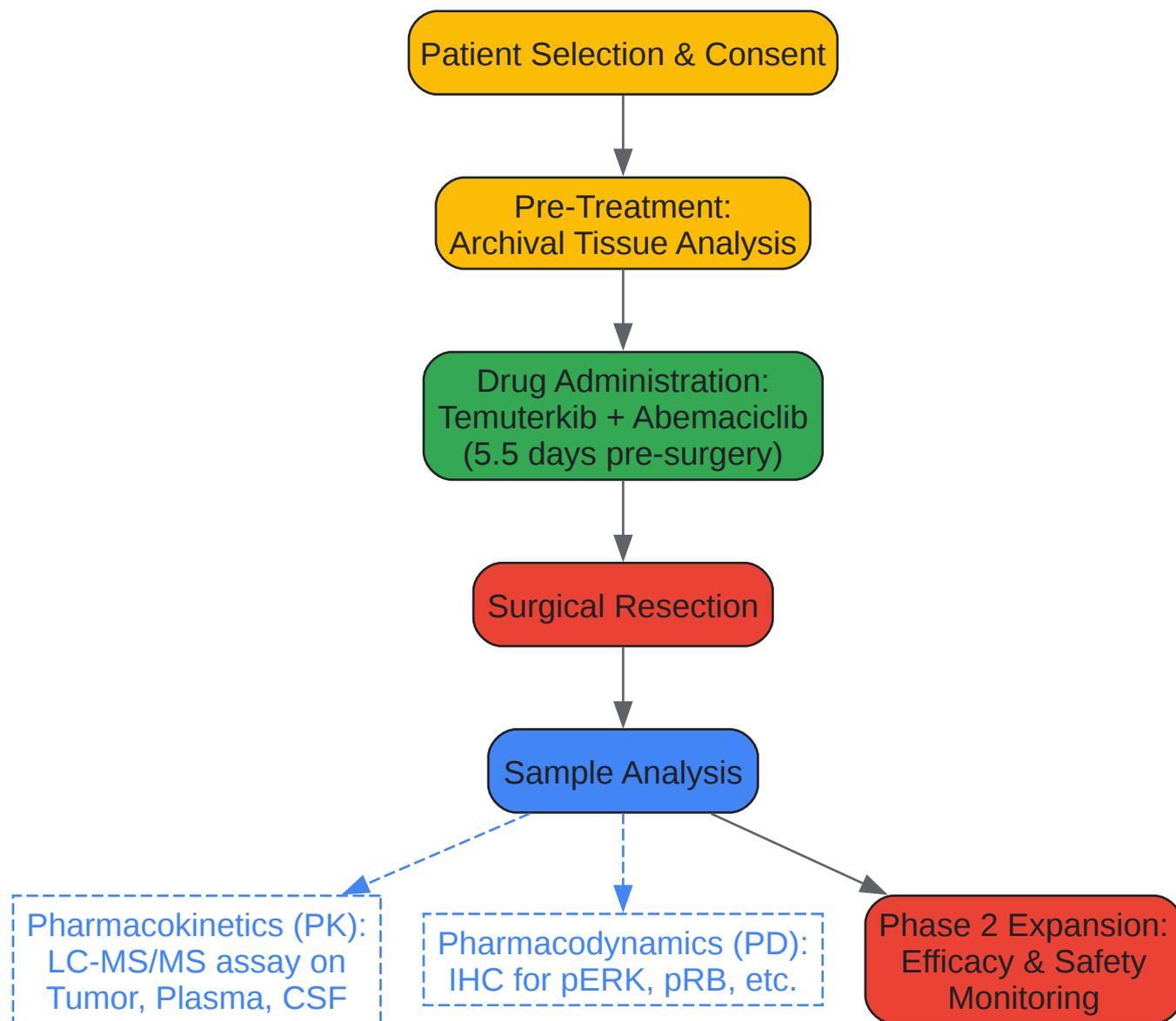
Temuterkib is an investigational inhibitor of extracellular signal-regulated kinase (ERK), a key component in the **RAS-RAF-MEK-ERK signaling pathway** (often called the MAPK pathway) [5] [4]. This pathway is a major driver of cell proliferation and survival in many cancers. The rationale for its use, particularly in combinations, is based on vertical inhibition of this pathway to overcome resistance mechanisms [5].

The following diagram illustrates this pathway and where **Temuterkib** acts:



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The experimental workflow for evaluating **Temuterkib** in clinical trials, particularly for complex diseases like glioblastoma, can be summarized as follows:



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References

1. Clinical Trial: NCT04534283 - Solid Tumor [mycancergenome.org]

2. Simultaneous determination of LY3214996, abemaciclib, and ... [pmc.ncbi.nlm.nih.gov]
3. Clinical Trial: NCT04391595 [mycancergenome.org]
4. Inhibition, But Not Depletion, of Erk Signaling Ameliorates ... [sciencedirect.com]
5. RAS Pathway Inhibitors Combined with Targeted Agents Are ... [pmc.ncbi.nlm.nih.gov]

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